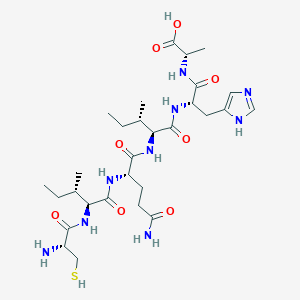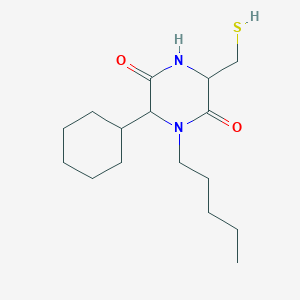![molecular formula C9H8N4OS B14200966 3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol CAS No. 882971-50-8](/img/structure/B14200966.png)
3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol typically involves the diazotization of an aromatic amine followed by coupling with a thiazole derivative. The reaction conditions often include acidic environments to facilitate the diazotization process. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group into amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol involves its interaction with biological molecules. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol include other thiazole derivatives and azo compounds. These compounds share similar structural features but may differ in their specific biological activities and applications. For example, thiazole derivatives like sulfathiazole are known for their antimicrobial properties, while azo compounds are widely used in dye chemistry .
Eigenschaften
CAS-Nummer |
882971-50-8 |
|---|---|
Molekularformel |
C9H8N4OS |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
3-amino-5-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C9H8N4OS/c10-6-3-7(5-8(14)4-6)12-13-9-11-1-2-15-9/h1-5,14H,10H2 |
InChI-Schlüssel |
YUADXNZCNAPKDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)N=NC2=CC(=CC(=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




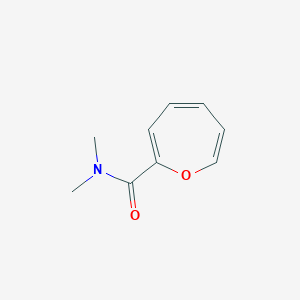
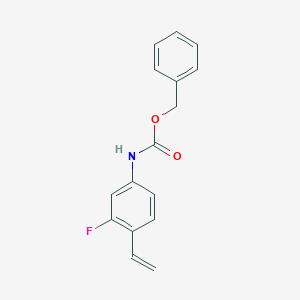
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(3-phenylpropyl)-](/img/structure/B14200912.png)
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
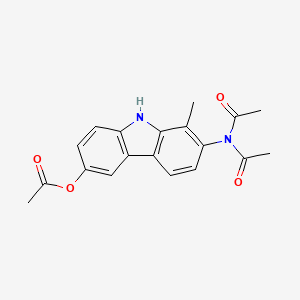
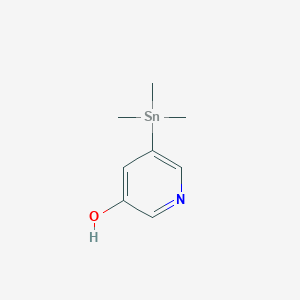
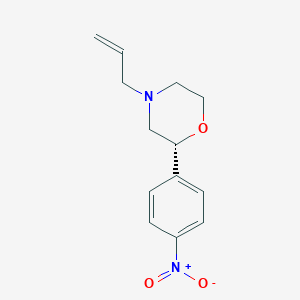
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
